3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid

Description

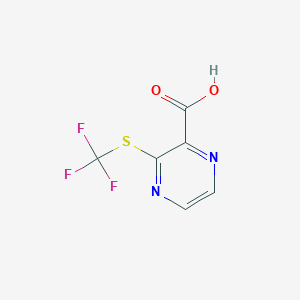

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a trifluoromethylthio (-SCF₃) group at position 3 and a carboxylic acid (-COOH) group at position 2. The trifluoromethylthio moiety is a strong electron-withdrawing group, conferring unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAARDOELCICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223884 | |

| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-12-0 | |

| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid typically involves the introduction of the trifluoromethylthio group onto a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) in the presence of a base like triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

Scientific Research Applications

Chemistry

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique trifluoromethylthio group enhances its utility in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .

Biology

In biological research, this compound is utilized as a probe for studying enzyme mechanisms and protein-ligand interactions. The trifluoromethylthio group can enhance binding affinity and selectivity, which is crucial for drug discovery efforts. Its interactions with molecular targets can modulate the activity of proteins, leading to significant biological effects.

Material Science

The compound is also explored in the development of new materials , particularly fluorinated polymers and coatings. Its properties contribute to enhanced durability and functionality in various industrial applications.

Case Study 1: Pharmaceutical Development

In a study focusing on novel antifungal agents, researchers synthesized derivatives of this compound to evaluate their efficacy against various fungal strains. The results indicated that compounds with the trifluoromethylthio modification exhibited improved antifungal activity compared to traditional agents .

Case Study 2: Enzyme Interaction Studies

Another investigation examined the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the trifluoromethylthio group significantly enhanced binding affinity, suggesting potential applications in targeted drug therapy .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrazine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

- Structure : Differs by replacing the -SCF₃ group with -CF₃ at position 3.

- Synthesis: Developed by Nihon Nohyaku as a precursor for fungicidal carboxamide derivatives .

- Bioactivity : Exhibits fungicidal activity against plant pathogens, with carboxamide derivatives (e.g., pyraziflumid) showing superior efficacy due to enhanced binding to fungal targets .

5-(Trifluoromethyl)pyrazine-2-carboxylic Acid (CAS 1060814-50-7)

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic Acid (CAS 1996-45-8)

- Structure : Features an -NH₂ group at position 3 and -CF₃ at position 4.

- Bioactivity: The amino group enables hydrogen bonding, enhancing solubility in aqueous media (MW: 207.11 g/mol) compared to the more lipophilic -SCF₃ analog .

- Therapeutic Potential: Studied for dyslipidemia treatment via HDL-cholesterol modulation, though the -SCF₃ variant’s pharmacological profile remains unexplored .

Pyrazine-2-carboxylic Acid Derivatives with Urea Linkages

- Structure : Includes compounds like 6c and 6h (), which have pyrazine-2-carboxylic acid linked to aryl urea groups.

- Bioactivity : Demonstrated potent cytostatic activity (IC₅₀: 0.6–0.9 μM) in cancer cell lines (HepG2, HeLa), surpassing sorafenib. The -SCF₃ group’s absence suggests that urea substituents, rather than sulfur-based groups, drive cytostatic effects in these cases .

- Safety: Compound 6c showed low cytotoxicity to normal fibroblasts (IC₅₀ > 100 μM), whereas the -SCF₃ analog’s safety profile is undocumented .

Physicochemical and Electronic Properties

Electronic Effects

Agrochemical Potential

Pharmaceutical Potential

- Cytostatic Agents: Urea-linked pyrazine derivatives (e.g., 6h) highlight the role of substituent bulk in cancer cell inhibition.

- Metabolic Stability : The -SCF₃ group’s resistance to enzymatic cleavage could enhance pharmacokinetic profiles compared to -OCH₃ or -NH₂ analogs .

Biological Activity

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and thio groups enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H4F3N2O2S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for notable bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These values indicate that the compound displays comparable antibacterial activity to established antibiotics like ampicillin, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. The compound is believed to modulate enzyme activities by forming covalent bonds with nucleophilic residues in proteins. This interaction can lead to inhibition or activation of critical biological pathways, particularly in microbial systems.

Study on Antibacterial Efficacy

A recent study conducted by Liu et al. synthesized several derivatives of pyrazine compounds, including this compound. The study evaluated their antibacterial properties using the microbroth dilution method. Results indicated that this compound showed significant antibacterial activity against both S. aureus and E. coli, with MIC values supporting its potential application in clinical settings .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the pyrazine ring could enhance antibacterial efficacy. For instance, the introduction of additional functional groups or changes in substituents on the pyrazine ring influenced the compound's lipophilicity and binding affinity to bacterial targets, thereby affecting its overall biological activity .

Safety Profile

Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and is harmful if ingested. Toxicological studies have classified it under hazardous materials, necessitating careful handling during research and application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((trifluoromethyl)thio)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves pyrazine ring functionalization. For example, pyrazine-2-carboxylic acid derivatives can be modified via halogenation followed by nucleophilic substitution with trifluoromethylthiolate (CF₃S⁻). Key steps include:

- Ring bromination : Using brominating agents like POBr₃ or NBS to introduce halogens at the 3-position .

- Thiolation : Substitution with CF₃S⁻ under anhydrous conditions (e.g., using AgCF₃S or Cu-mediated reactions) .

- Oxidation : Controlled oxidation with KMnO₄ or H₂O₂ may be required to preserve the carboxylic acid group .

- Yield optimization : Reaction temperature (55–80°C) and solvent polarity (acetonitrile or DMF) significantly affect intermediates’ stability .

Q. How is the compound characterized structurally and quantitatively in experimental settings?

- Methodological Answer :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (exact mass: ~227.0 Da) and fragmentation patterns of the trifluoromethylthio group .

- NMR spectroscopy : ¹⁹F NMR detects the CF₃S moiety (δ ~ -40 to -45 ppm), while ¹H NMR identifies pyrazine ring protons (δ 8.5–9.5 ppm) .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity, critical for biological assays .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 150°C; store at -20°C in inert atmospheres to prevent thioether oxidation .

- pH sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility. Buffered solutions (pH 6–8) in acetonitrile/water mixtures are recommended for in vitro studies .

- Plasma stability : In vitro assays using rat plasma show <10% degradation over 24 hours, suggesting moderate metabolic stability .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Electron-withdrawing effects : The CF₃S group increases electrophilicity at the pyrazine ring, enhancing interactions with nucleophilic residues in enzymes (e.g., catalytic lysines or cysteines) .

- Catalytic applications : In methane oxidation, the compound acts as a ligand in VO₃–pyrazine-carboxylate complexes, where CF₃S improves oxidative stability of intermediates .

- Biological activity : The group’s lipophilicity (logP ~2.5) enhances membrane permeability, critical for intracellular target engagement .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) may arise from variations in bacterial strains or culture media. Use CLSI guidelines for MIC determinations .

- Metabolite interference : LC-MS/MS can differentiate parent compound effects from metabolites like pyrazine-2-carboxylic acid, which lacks the CF₃S group .

- Computational modeling : Docking studies (AutoDock Vina) compare binding modes to targets like topoisomerases, identifying steric clashes caused by CF₃S in certain conformations .

Q. How can computational methods predict the compound’s interactions with novel biological targets?

- Methodological Answer :

- Pharmacophore modeling : Define essential features (carboxylic acid, pyrazine ring, CF₃S) to screen targets like kinases or GPCRs using Schrödinger Suite .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key hydrogen bonds between the carboxylic acid and Arg/Lys residues .

- QSAR studies : Correlate substituent effects (e.g., CF₃S vs. SCH₃) on bioactivity using descriptors like Hammett σ constants and molar refractivity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer :

- Intermediate purification : Column chromatography is replaced with recrystallization (ethanol/water) for gram-scale batches, improving yield from 60% to 85% .

- Byproduct control : Monitor thiocyanate byproducts (from CF₃S⁻ reagents) via IR spectroscopy (CN stretch ~2100 cm⁻¹) and optimize stoichiometry .

- Regulatory compliance : Follow ICH guidelines for residual solvent limits (e.g., DMF < 880 ppm) in final API batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.